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Compound of Interest

Compound Name: GSK3186899

Cat. No.: B607826 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro assays to evaluate the

efficacy and selectivity of GSK3186899, a preclinical candidate for the treatment of visceral

leishmaniasis. The compound targets the cdc-2-related kinase 12 (CRK12) of Leishmania

donovani, a homolog of human cyclin-dependent kinase 12 (CDK12).

Quantitative Data Summary
The following tables summarize the in vitro activity of GSK3186899 in various assays.

Assay Cell/Enzyme Parameter Value Reference

Anti-leishmanial

Activity

L. donovani in

THP-1 cells
EC50 1.4 µM [1]

Host Cell

Cytotoxicity
THP-1 cells EC50 >50 µM [1]

Kinase

Selectivity
Human CDK9 IC50 >20 µM [2]
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GSK3186899 is believed to exert its anti-leishmanial effect by inhibiting CRK12, a cyclin-

dependent kinase essential for parasite proliferation. This inhibition likely disrupts the parasite's

cell cycle, leading to cell death.
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Caption: Proposed mechanism of action of GSK3186899 in Leishmania donovani.

Experimental Protocols
Leishmania donovani Intramacrophage Assay
This assay evaluates the efficacy of GSK3186899 against the intracellular amastigote stage of

L. donovani in human THP-1 monocytes.
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Caption: Workflow for the L. donovani intramacrophage assay.
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Detailed Protocol:

THP-1 Cell Culture and Differentiation:

Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-

inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2

incubator.

To differentiate monocytes into macrophages, seed THP-1 cells in a 384-well plate at a

density of 4 x 10^5 cells/mL and treat with 50 ng/mL of phorbol 12-myristate 13-acetate

(PMA) for 48 hours.[3]

Infection with Leishmania donovani:

Culture L. donovani promastigotes in M199 medium supplemented with 10% FBS.

After differentiation, wash the adherent THP-1 macrophages with fresh medium.

Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-

macrophage ratio of 10:1.[4][5]

Incubate the infected cells for 5 days at 37°C in a 5% CO2 incubator to allow for parasite

internalization and transformation into amastigotes.[3]

Compound Treatment:

Prepare serial dilutions of GSK3186899 in the appropriate culture medium.

After the 5-day infection period, remove the medium from the wells and add fresh medium

containing the different concentrations of GSK3186899.

Incubate the plates for an additional 48 hours.[4]

Endpoint Analysis:

After incubation, fix the cells with methanol and stain with Giemsa.

Use an automated high-content imaging system to capture images of the stained cells.
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An image analysis algorithm is used to quantify the number of host cells and the number

of intracellular amastigotes per cell.[3]

The percentage of infection inhibition is calculated relative to untreated controls, and the

EC50 value is determined by fitting the data to a dose-response curve.

HepG2 Cytotoxicity Assay
This assay is used to assess the cytotoxic effect of GSK3186899 on a human liver carcinoma

cell line (HepG2) to determine its selectivity for the parasite over mammalian cells.
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Caption: Workflow for the HepG2 cytotoxicity assay.
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Cell Culture and Seeding:

Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with

10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Harvest the cells and seed them into 96-well plates at a density of 5,000 cells per well.[6]

Allow the cells to adhere and grow for 24 hours.

Compound Treatment:

Prepare serial dilutions of GSK3186899 in culture medium.

After 24 hours, replace the medium in the wells with fresh medium containing the various

concentrations of the compound.

Incubate the plates for 72 hours.

Endpoint Analysis (MTT Assay Example):

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and

incubate for another 4 hours.

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control wells and

determine the IC50 value from the dose-response curve.

CDK12/CRK12 Biochemical Assay
This biochemical assay measures the direct inhibitory activity of GSK3186899 on the kinase

activity of L. donovani CRK12 (or a human homolog like CDK12 for selectivity screening). A

common method is a luminescence-based kinase assay that measures ATP consumption.

Detailed Protocol (Representative):
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Reagents and Preparation:

Recombinant L. donovani CRK12/cyclin complex.

A suitable kinase substrate (e.g., a generic peptide substrate).

Kinase assay buffer (containing buffer salts, MgCl2, and DTT).

ATP at a concentration near the Km for the enzyme.

GSK3186899 in DMSO.

A commercial kinase activity detection kit (e.g., Kinase-Glo®).

Assay Procedure:

In a white 96-well plate, add the kinase, substrate, and GSK3186899 at various

concentrations.

Initiate the kinase reaction by adding ATP.

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent

according to the manufacturer's instructions.

Measure the luminescence signal using a plate reader.

Data Analysis:

The luminescence signal is inversely proportional to the kinase activity.

Calculate the percentage of inhibition for each compound concentration relative to a no-

inhibitor control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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